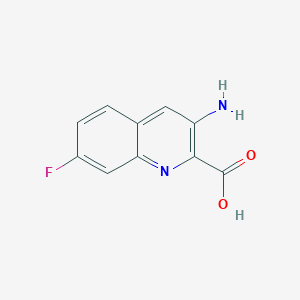
3-Amino-7-fluoroquinoline-2-carboxylic acid
Description
3-Amino-7-fluoroquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the 3rd position, a fluorine atom at the 7th position, and a carboxylic acid group at the 2nd position on the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Properties
Molecular Formula |
C10H7FN2O2 |
|---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
3-amino-7-fluoroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O2/c11-6-2-1-5-3-7(12)9(10(14)15)13-8(5)4-6/h1-4H,12H2,(H,14,15) |
InChI Key |
FYVFMRYBURDBJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)N)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-fluoroquinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are classical methods used for the construction of the quinoline scaffold .
In one approach, the starting material, such as 3-fluoroaniline, undergoes a series of reactions including condensation, cyclization, and functional group modifications to yield the desired product. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher efficiency and cost-effectiveness. The use of continuous flow reactors, advanced catalytic systems, and green chemistry principles are often employed to enhance the sustainability and environmental friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino and fluorine groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, alcohols, aldehydes, and various substituted quinoline derivatives .
Scientific Research Applications
3-Amino-7-fluoroquinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting bacterial DNA gyrase and topoisomerase enzymes.
Industry: The compound is used in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 3-Amino-7-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division. In anticancer research, it induces apoptosis in cancer cells by targeting topoisomerase IIα and causing DNA fragmentation .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoroquinoline-3-carboxylic acid
- 8-Fluoroquinoline-3-carboxylic acid
- 7-Chloroquinoline-3-carboxylic acid
- 3-Amino-7-fluoroquinoline dihydrochloride
Uniqueness
3-Amino-7-fluoroquinoline-2-carboxylic acid is unique due to the presence of both an amino group and a fluorine atom on the quinoline ring, which imparts distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications in medicinal chemistry and pharmaceutical research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


